molecular formula C13H16N4S B10938110 3-(2-phenylethyl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-4-amine

3-(2-phenylethyl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10938110
M. Wt: 260.36 g/mol
InChI Key: WLHRDBLIQIYPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(ALLYLSULFANYL)-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE is a heterocyclic compound that features a triazole ring substituted with allylsulfanyl and phenethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ALLYLSULFANYL)-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE typically involves the formation of the triazole ring followed by the introduction of the allylsulfanyl and phenethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with carbon disulfide and subsequent alkylation can yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(ALLYLSULFANYL)-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(ALLYLSULFANYL)-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(ALLYLSULFANYL)-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The allylsulfanyl group may enhance the compound’s binding affinity or stability, while the phenethyl group can influence its overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-ALLYLSULFANYL-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE
  • 3-PROPARGYLSULFANYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE
  • 3-ALLYLSULFANYL-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE

Uniqueness

3-(ALLYLSULFANYL)-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N4S

Molecular Weight

260.36 g/mol

IUPAC Name

3-(2-phenylethyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C13H16N4S/c1-2-10-18-13-16-15-12(17(13)14)9-8-11-6-4-3-5-7-11/h2-7H,1,8-10,14H2

InChI Key

WLHRDBLIQIYPKC-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NN=C(N1N)CCC2=CC=CC=C2

solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.